molecular formula C10H5BrClF2NO B1381671 3-Bromo-4-chloro-6-(difluoromethoxy)quinoline CAS No. 1599300-67-0

3-Bromo-4-chloro-6-(difluoromethoxy)quinoline

Cat. No.: B1381671
CAS No.: 1599300-67-0
M. Wt: 308.5 g/mol
InChI Key: MBWRXOAMQUNJDN-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-6-(difluoromethoxy)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and difluoromethoxy groups in this compound makes it a valuable intermediate for the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-6-(difluoromethoxy)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-6-(difluoromethoxy)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-Bromo-4-chloro-6-(difluoromethoxy)quinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Industry: The compound is used in the development of new agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-(difluoromethoxy)quinoline involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethoxy group can enhance its binding affinity to enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
  • 6-Bromo-4-(difluoromethoxy)quinoline
  • 4-Chloro-2-(trifluoromethyl)quinoline

Uniqueness

3-Bromo-4-chloro-6-(difluoromethoxy)quinoline is unique due to the specific combination of bromine, chlorine, and difluoromethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for selective interactions with molecular targets, which can be advantageous in drug design and development.

Biological Activity

3-Bromo-4-chloro-6-(difluoromethoxy)quinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C10H6BrClF2N
  • Molecular Weight : 292.52 g/mol
  • Structure : The compound features a quinoline core with bromine, chlorine, and difluoromethoxy substituents, which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to inhibition of specific pathways involved in disease processes such as cancer and microbial infections.

  • Enzyme Inhibition : The compound may inhibit key enzymes that are involved in the metabolism of drugs or the biosynthesis of essential biomolecules.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi.

  • Minimum Inhibitory Concentrations (MICs) : In related studies, quinoline derivatives have shown promising MIC values against Candida albicans and other microbial strains. For example:
CompoundMIC (µg/mL)
BQ-010.8
BQ-0212.5
BQ-030.8
BQ-041.6
BQ-050.8
BQ-060.4
BQ-070.4
BQ-080.4

These results indicate that compounds with similar structures to this compound may also possess potent antifungal activity.

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer effects due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

  • Cell Line Studies : Various studies have reported that quinoline derivatives can significantly reduce cell viability in cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.
  • In Vivo Studies : Animal models have shown that these compounds can suppress tumor growth and metastasis, suggesting their potential as therapeutic agents in oncology.

Case Study 1: Antifungal Activity

A study published in PMC investigated the antifungal properties of pyrrolo[1,2-a]quinoline derivatives, revealing that certain analogues exhibited strong binding affinities to fungal proteins compared to standard antifungal treatments like fluconazole. The findings suggest that modifications in the quinoline structure can enhance antifungal efficacy .

Case Study 2: Anticancer Activity

Research on quinoline derivatives has indicated their potential in targeting cancer cells through multiple pathways. For instance, a study highlighted the ability of these compounds to inhibit specific kinases involved in cancer progression, demonstrating their versatility as anticancer agents.

Properties

IUPAC Name

3-bromo-4-chloro-6-(difluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClF2NO/c11-7-4-15-8-2-1-5(16-10(13)14)3-6(8)9(7)12/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWRXOAMQUNJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1OC(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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